molecular formula C7H2F3N3O2 B13030098 3-Nitro-6-(trifluoromethyl)picolinonitrile

3-Nitro-6-(trifluoromethyl)picolinonitrile

Cat. No.: B13030098
M. Wt: 217.10 g/mol
InChI Key: IWIXSXYXXHZFAG-UHFFFAOYSA-N
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Description

3-Nitro-6-(trifluoromethyl)picolinonitrile is a heterocyclic aromatic compound with the molecular formula C7H2F3N3O2 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a picolinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-6-(trifluoromethyl)picolinonitrile typically involves the nitration of 6-(trifluoromethyl)picolinonitrile. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-6-(trifluoromethyl)picolinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Nitro-6-(trifluoromethyl)picolinonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Nitro-6-(trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-6-(trifluoromethyl)picolinonitrile is unique due to the presence of both a nitro group and a trifluoromethyl group on the picolinonitrile core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-nitro-6-(trifluoromethyl)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F3N3O2/c8-7(9,10)6-2-1-5(13(14)15)4(3-11)12-6/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIXSXYXXHZFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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